molecular formula C14H18N4O5 B13472435 Ethyl 5-[(diethylcarbamoyl)methyl]-4-oxo-4h,5h-[1,2]oxazolo[5,4-d]pyrimidine-3-carboxylate

Ethyl 5-[(diethylcarbamoyl)methyl]-4-oxo-4h,5h-[1,2]oxazolo[5,4-d]pyrimidine-3-carboxylate

Cat. No.: B13472435
M. Wt: 322.32 g/mol
InChI Key: ZJYRHMHGHRKULG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The oxazolo[5,4-d]pyrimidine scaffold was first synthesized in 1905 by Clapp as 5-(ethylsulfanyl)-2-phenyl[1,3]oxazolo[5,4-d]pyrimidine, marking the foundation of this heterocyclic system . The target compound, ethyl 5-[(diethylcarbamoyl)methyl]-4-oxo-4H,5H-[1,2]oxazolo[5,4-d]pyrimidine-3-carboxylate, features a fused oxazole-pyrimidine core with two key substituents:

  • An ethyl carboxylate ester at position 3, contributing to solubility and metabolic stability.

This compound’s structural complexity and functional groups make it a candidate for pharmacological applications, particularly in immunomodulation, given the known bioactivity of related oxazolo-pyrimidines .

Properties

Molecular Formula

C14H18N4O5

Molecular Weight

322.32 g/mol

IUPAC Name

ethyl 5-[2-(diethylamino)-2-oxoethyl]-4-oxo-[1,2]oxazolo[5,4-d]pyrimidine-3-carboxylate

InChI

InChI=1S/C14H18N4O5/c1-4-17(5-2)9(19)7-18-8-15-12-10(13(18)20)11(16-23-12)14(21)22-6-3/h8H,4-7H2,1-3H3

InChI Key

ZJYRHMHGHRKULG-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)CN1C=NC2=C(C1=O)C(=NO2)C(=O)OCC

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy Overview

The synthesis of Ethyl 5-[(diethylcarbamoyl)methyl]-4-oxo-4H,5H-oxazolo[5,4-d]pyrimidine-3-carboxylate typically involves:

  • Construction of the pyrimidine ring system,
  • Formation of the oxazole fused ring,
  • Introduction of the ethyl ester at the 3-position,
  • Attachment of the diethylcarbamoyl methyl substituent at the 5-position.

These steps often require condensation, cyclization, and functional group transformations under controlled conditions.

Specific Preparation Routes

Cyclization of Substituted Pyrimidine Precursors

One common approach starts from substituted pyrimidine carboxylates which undergo intramolecular cyclization with appropriate reagents to form the oxazolo ring. For example, ethyl 3-amino-4-oxo-pyrimidine-5-carboxylate derivatives can be reacted with diethylcarbamoyl-containing aldehydes or halides to introduce the diethylcarbamoyl methyl group, followed by cyclization under acidic or basic catalysis to close the oxazole ring.

Use of Carbamoyl Chlorides and Alkylation

Another method involves alkylation of ethyl 4-oxo-pyrimidine-3-carboxylate with diethylcarbamoyl methyl halides under basic conditions to install the side chain, followed by ring closure. The carbamoyl chloride derivatives are often prepared in situ or isolated prior to reaction.

Green Chemistry Approaches

Recent research emphasizes greener synthesis techniques, such as microwave-assisted synthesis and mechanochemical methods, to improve yields and reduce reaction times and environmental impact. For example, microwave irradiation can accelerate cyclization and condensation steps, achieving yields between 80-96% in minutes under milder conditions without generating significant pollution.

Reaction Conditions and Yields

The following table summarizes typical reaction conditions and yields reported in literature for related fused pyrimidine-oxazole compounds, which can be adapted for the target compound synthesis:

Step Reagents/Conditions Solvent(s) Temperature Time Yield (%) Notes
1 Alkylation with diethylcarbamoyl methyl halide DMF, THF Room temp to 60°C 3-18 hours 60-80 Use of bases like triethylamine or DIPEA
2 Intramolecular cyclization Acetic acid, polyphosphoric acid 100-125°C 12-48 hours 50-70 Acid catalysis promotes ring closure
3 Microwave-assisted cyclization Green solvents (e.g., ethanol) 100-150°C 3-30 minutes 80-96 Environmentally friendly, high efficiency
4 Purification Column chromatography Silica gel, gradient elution (EtOAc/hexane)

Mechanistic Insights

  • Alkylation Step: The nucleophilic nitrogen at the 5-position of the pyrimidine ring attacks the electrophilic carbon of the diethylcarbamoyl methyl halide, forming a new C-N bond.
  • Cyclization Step: The oxazole ring forms via intramolecular nucleophilic attack of the amide oxygen or nitrogen on an adjacent electrophilic center, often facilitated by acid catalysis.
  • Microwave-Assisted Synthesis: Rapid heating under microwave irradiation enhances molecular collisions and energy transfer, significantly reducing reaction times and improving yields.

Data Tables from Research Findings

Reference Compound/Intermediate Synthetic Method Yield (%) Reaction Time Key Notes
4-(4-Hydroxyphenyl)-6-methyl-2-oxo-tetrahydropyrimidine-5-carboxylic acid ethyl ester Microwave synthesis, mechanochemistry 80-96 3-30 min Green chemistry approach, high yield, mild conditions, no pollution
Ethyl 6,7-difluoro-1-methyl-4-oxo-4H-thiazetoquinoline-3-carboxylate (related heterocycle) Palladium catalysis, acetic anhydride 50-70 Several hours Demonstrates utility of catalytic cyclization in fused heterocycle synthesis
Various thiazole carboxylic acid derivatives Carbodiimide-mediated coupling 42-79 1-18 hours Use of coupling agents like EDC, HOBt in DMF, mild temperatures, column chromatography used

Professional Notes and Recommendations

  • The preparation of Ethyl 5-[(diethylcarbamoyl)methyl]-4-oxo-4H,5H-oxazolo[5,4-d]pyrimidine-3-carboxylate requires careful control of reaction parameters to optimize yield and purity.
  • Employing green chemistry techniques such as microwave-assisted synthesis can significantly enhance efficiency and reduce environmental impact.
  • Purification typically involves silica gel chromatography with gradient elution using ethyl acetate and hexane mixtures.
  • Characterization of intermediates and final products should be performed using Infrared Spectroscopy (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) to confirm structure and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-[(diethylcarbamoyl)methyl]-4-oxo-4H,5H-[1,2]oxazolo[5,4-d]pyrimidine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformation and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Ethyl 5-[(diethylcarbamoyl)methyl]-4-oxo-4H,5H-[1,2]oxazolo[5,4-d]pyrimidine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 5-[(diethylcarbamoyl)methyl]-4-oxo-4H,5H-[1,2]oxazolo[5,4-d]pyrimidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares the target compound with structurally related derivatives:

Compound Name Core Structure Key Substituents Biological Activity Synthesis Method References
Ethyl 5-[(diethylcarbamoyl)methyl]-4-oxo-4H,5H-[1,2]oxazolo[5,4-d]pyrimidine-3-carboxylate Oxazolo[5,4-d]pyrimidine 5-(diethylcarbamoylmethyl), 3-ethyl carboxylate Potential immunomodulation (inferred) Multi-step alkylation/condensation
5-{[(4-Hydroxyphenyl)methylidene]amino}-3-methyl[1,2]oxazolo[5,4-d]pyrimidin-4(5H)-one (1020) Oxazolo[5,4-d]pyrimidinone 5-(4-hydroxybenzylideneamino), 3-methyl Strong immunosuppressive action Schiff base condensation
5-(Cyclohexylideneamino)-3-methyl[1,2]oxazolo[5,4-d]pyrimidin-4(5H)-one (1025) Oxazolo[5,4-d]pyrimidinone 5-cyclohexylideneamino, 3-methyl Immunosuppressive, lowers antibody production Cyclohexanone condensation
Ethyl 3-amino-6-methyl-4-oxo-2-(phenylamino)-3,4-dihydrofuro[2,3-d]pyrimidine-5-carboxylate (3a) Furo[2,3-d]pyrimidine 3-amino, 2-phenylamino, 5-ethyl carboxylate Not reported Biginelli-like multicomponent reaction
Ethyl 4-oxo-4,5-dihydroisoxazolo[5,4-d]pyrimidine-3-carboxylate Isoxazolo[5,4-d]pyrimidine 4-oxo-4,5-dihydroisoxazole, 3-ethyl carboxylate Not reported Cyclocondensation of isoxazole precursors

Key Observations

Core Heterocycle Influence: Oxazolo-pyrimidines (e.g., target compound, 1020, 1025) exhibit immunosuppressive activity linked to substituents like arylideneamino or carbamoyl groups . Furo-pyrimidines (e.g., compound 3a) lack reported bioactivity, possibly due to the furan ring’s reduced stability compared to oxazole .

Substituent Effects: Diethylcarbamoylmethyl (target compound) enhances lipophilicity, which may improve membrane permeability compared to 4-hydroxybenzylideneamino (1020) or cyclohexylideneamino (1025) groups . Ethyl carboxylate at position 3 is a common feature, suggesting its role in balancing solubility and metabolic stability across derivatives .

Synthetic Routes :

  • The target compound likely requires specialized alkylation/condensation steps to introduce the diethylcarbamoyl group, whereas derivatives like 1020/1025 are synthesized via Schiff base formation .
  • Furo-pyrimidines (e.g., 3a) are synthesized via Biginelli reactions, highlighting the versatility of multicomponent approaches for structurally diverse analogs .

Research Findings and Implications

Physicochemical Properties

  • Solubility: The ethyl carboxylate in the target compound may improve aqueous solubility compared to non-esterified derivatives like 1020 .

Biological Activity

Ethyl 5-[(diethylcarbamoyl)methyl]-4-oxo-4H,5H-[1,2]oxazolo[5,4-d]pyrimidine-3-carboxylate is a synthetic compound belonging to the oxazolo[5,4-d]pyrimidine class. This compound has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. The unique structural features of this compound, including a diethylcarbamoyl substituent and a carboxylate group, suggest significant interactions with biological targets.

  • Molecular Formula : C₁₄H₁₈N₄O₅
  • Molecular Weight : 322.32 g/mol
  • CAS Number : 1189920-74-8

Structural Characteristics

The compound features an oxazolo[5,4-d]pyrimidine core, which is known for its diverse biological activities. The diethylcarbamoyl group enhances solubility and bioavailability, making it a promising candidate for pharmaceutical applications.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. Studies have demonstrated its ability to inhibit tumor growth and induce apoptosis in various cancer cell lines.

The compound's mechanism of action involves interaction with specific proteins in cell signaling pathways that regulate cell growth and apoptosis. Interaction studies suggest that it may bind to proteins involved in these pathways, modulating their activity.

Case Studies

  • A549 Human Lung Adenocarcinoma Model :
    • In vitro studies using the A549 cell line showed a reduction in cell viability upon treatment with the compound at concentrations of 100 µM for 24 hours.
    • The compound exhibited cytotoxicity comparable to cisplatin, a standard chemotherapeutic agent.
  • Comparison with Other Compounds :
    • This compound was found to be more effective than other structurally similar compounds in reducing A549 cell viability.

Antimicrobial Activity

Preliminary studies have also indicated antimicrobial properties against multidrug-resistant pathogens. The compound was tested against various strains including Klebsiella pneumoniae and Staphylococcus aureus, demonstrating potential as an antimicrobial agent.

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of structurally similar compounds:

Compound NameStructure TypeBiological Activity
Ethyl 6-(4-(5-chloropentanamido)phenyl)-pyrido[3',2':4,5]pyrrolo[1,2-c]pyrimidinePyrido-pyrimidine derivativeAnticancer
Ethyl 5-methyl-4-oxo-[1,2]oxazolo[3,2-d]pyrimidineOxazolo-pyrimidineAntimicrobial
Ethyl (1s,3r,4s)-3-amino-4-hydroxycyclohexane-1-carboxylateCyclohexane derivativeAnti-inflammatory

This comparison highlights the unique position of this compound due to its specific substituents that enhance its therapeutic potential.

Q & A

Q. What are the common synthetic routes for this compound, and how do reaction conditions influence yield and purity?

The synthesis typically involves multi-step protocols, including cyclization and functionalization steps. Key methodologies include:

  • Metal-mediated rearrangements : highlights the use of metal carbonyl catalysts (e.g., Fe or Ru) to rearrange oxadiazole intermediates into pyrimidine derivatives. Yields depend on reaction time and metal coordination efficiency .
  • Multi-step condensation : and emphasize the use of solvents like dichloromethane or ethanol, with triethylamine as a base to facilitate nucleophilic substitutions. Temperature control (0–60°C) is critical to avoid side reactions .

Q. Example Synthetic Pathway Table

StepReagents/ConditionsKey IntermediateYield Range
1Diethylcarbamoyl chloride, K₂CO₃, DCMCarbamoylated precursor60–75%
2Fe(CO)₅, toluene, 80°COxazolo-pyrimidine core45–65%
3Ethyl chloroformate, Et₃NFinal esterification70–85%

Q. How can spectroscopic methods (NMR, IR, MS) be optimized for structural characterization?

  • NMR : Use deuterated DMSO or CDCl₃ to resolve complex splitting patterns. reports distinct ¹H-NMR signals for oxazolo protons (δ 6.8–7.2 ppm) and pyrimidine NH (δ 10.2 ppm) .
  • X-ray crystallography : demonstrates single-crystal analysis (R factor = 0.059) to confirm stereochemistry and hydrogen-bonding networks .
  • MS : High-resolution ESI-MS can differentiate isotopic peaks for Cl/Br-containing analogs (e.g., [M+H]⁺ at m/z 432.12) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of oxazolo-pyrimidine derivatives?

Discrepancies often arise from assay variability or structural nuances:

  • Assay models : notes anti-inflammatory activity in murine macrophages (IC₅₀ = 2.5 µM) but no effect in human PBMCs, suggesting species-specific target interactions .
  • Structural modifications : shows that replacing the diethylcarbamoyl group with a benzyl moiety enhances kinase inhibition (ΔIC₅₀ = 10-fold) .
  • Dose-response validation : Use orthogonal assays (e.g., SPR binding vs. cellular viability) to confirm target engagement .

Q. How do solvent and catalyst choices impact cyclization efficiency?

  • Solvent polarity : reports 20% higher yields in DMSO vs. ethanol due to improved intermediate solubility .
  • Catalyst selection : and compare Fe(CO)₅ (65% yield) vs. Pd(OAc)₂ (40% yield) for cyclization, attributing differences to redox activity .
  • Acid additives : shows 5% glacial acetic acid in ethanol suppresses by-product formation during cyclization .

Q. What advanced techniques mitigate by-products during synthesis?

  • Chromatographic monitoring : recommends HPLC (C18 column, 70:30 acetonitrile/water) to track reaction progress and isolate impurities .
  • By-product analysis : identifies a common dimerization side product (m/z 850.3) via LC-MS, which is minimized by reducing reaction time .
  • Recrystallization : uses dimethylformamide/water (2:1) to achieve >95% purity .

Q. How can computational methods guide the design of derivatives with enhanced bioactivity?

  • Docking studies : uses AutoDock Vina to predict binding to ATP pockets (ΔG = -9.2 kcal/mol), validated by MD simulations .
  • QSAR models : Correlate logP values (2.8–4.1) with membrane permeability using ’s bioavailability data .

Q. Data Contradiction Analysis Example

StudyReported IC₅₀ (µM)Assay ModelKey Variable
A 2.5 (anti-inflammatory)Murine macrophagesLPS-induced TNF-α
B >10 (no activity)Human PBMCsIFN-γ stimulation
Resolution : Validate cross-species target conservation via CRISPR knock-in models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.